Physicochemical Differentiation vs. Non-Fluorinated Parent Scaffold
The introduction of the difluoromethyl group to the pyrrolidin-2-one core significantly alters its predicted physicochemical profile compared to the non-fluorinated parent compound, pyrrolidin-2-one. This change impacts its behavior in synthesis, purification, and formulation. The (5S)-5-(difluoromethyl)pyrrolidin-2-one exhibits a higher predicted boiling point and density , compared to the experimental values for pyrrolidin-2-one [1].
| Evidence Dimension | Physicochemical Properties (Predicted vs. Experimental) |
|---|---|
| Target Compound Data | Boiling Point: 265.2±15.0 °C; Density: 1.214±0.06 g/cm³; pKa: 14.65±0.40 (all Predicted) |
| Comparator Or Baseline | Pyrrolidin-2-one (CAS 616-45-5): Boiling Point: 245 °C; Density: 1.116 g/cm³ at 20°C; pKa (conjugate acid): ~0.0 (all Experimental) |
| Quantified Difference | Boiling Point Increase: ~20°C; Density Increase: ~0.1 g/cm³ |
| Conditions | Predicted values for target compound from ACD/Labs ; experimental values for comparator [1] |
Why This Matters
The higher boiling point and density suggest altered purification requirements (e.g., distillation parameters) and solubility profiles compared to the parent scaffold, which is critical information for process chemistry and formulation development.
- [1] Ataman Kimya. (n.d.). 2-Pyrrolidone. Retrieved from https://www.atamanchemicals.com/2-pyrrolidone_u36502/ View Source
